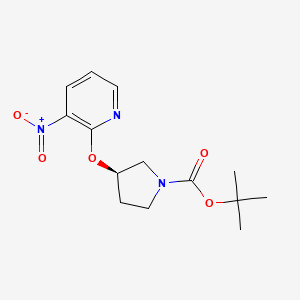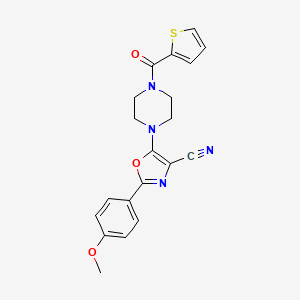
(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyrazole derivative that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid is not fully understood, but it is believed to act as a competitive inhibitor of the enzyme nitrite oxidoreductase. This enzyme is responsible for the conversion of nitrite to nitrate in the nitrification process. By inhibiting this enzyme, (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid reduces the loss of nitrogen from fertilizers and enhances plant growth. (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has also been shown to have anti-inflammatory and anti-tumor effects, although the exact mechanism of action is still being studied.
Biochemical and Physiological Effects:
(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has been shown to have several biochemical and physiological effects. In plants, (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid enhances nitrogen use efficiency and increases plant growth. In animals, (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has been shown to have anti-inflammatory and anti-tumor effects. (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has also been shown to have neuroprotective effects and may have potential therapeutic applications for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has several advantages for lab experiments, including its stability and ease of synthesis. However, (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid and its potential therapeutic applications. Future studies should focus on the development of more efficient and environmentally friendly methods for the synthesis of (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid. Additionally, studies should be conducted to evaluate the potential toxicity of (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid and its effects on the environment. Finally, further research is needed to explore the potential use of (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid as a ligand in coordination chemistry and as a building block for the synthesis of other compounds.
Conclusion:
In conclusion, (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential therapeutic applications of (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid and its effects on the environment.
Synthesemethoden
(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid can be synthesized through several methods, including the reaction of 1,3-dimethyl-5-pyrazolone with methyl acrylate or the reaction of 1,3-dimethyl-5-pyrazolone with acryloyl chloride. The latter method involves the use of a base such as triethylamine to facilitate the reaction. The product obtained is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has been extensively studied for its potential applications in various fields. In the agricultural industry, (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has been used as a nitrification inhibitor to reduce the loss of nitrogen from fertilizers. (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has also been studied for its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has been used as a ligand in coordination chemistry and as a building block for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
(E)-3-(2,5-dimethylpyrazol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-5-7(10(2)9-6)3-4-8(11)12/h3-5H,1-2H3,(H,11,12)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBZNFQYXOSLBU-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)/C=C/C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2693236.png)
![4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2693237.png)
![N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide](/img/structure/B2693238.png)
![1-(2,6-Difluorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea](/img/structure/B2693239.png)

![(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide](/img/structure/B2693242.png)
![1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2693243.png)

![2-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2693248.png)

![N-(3,4-difluorophenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2693251.png)
![2-[5-(4-Phenylmethoxyphenyl)tetrazol-2-yl]acetic acid](/img/structure/B2693253.png)

![N-[2-Hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2693256.png)